Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. The structure of this compound is characterized by the presence of a piperidine ring, a common motif in medicinal chemistry, which is substituted with a tert-butyl group, a hydroxy group, and a carboxylate ester function. The presence of these functional groups allows for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate can be used as a starting material for the synthesis of biologically active compounds such as crizotinib . Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from 4-methylpyridinium, which undergoes SN2 substitution, reduction, oxidation, and acylation to yield the target product . These synthetic methods highlight the importance of tert-butyl piperidine derivatives as intermediates in pharmaceutical chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives has been characterized using various analytical techniques. X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing details such as chair conformations and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the conformational preferences of the piperidine ring and the impact of substituents on the overall molecular geometry.
Chemical Reactions Analysis
Tert-butyl piperidine derivatives undergo a variety of chemical reactions that are essential for their transformation into more complex molecules. For example, the Mitsunobu reaction has been used to convert hydroxy groups into other functional groups, allowing for the stereoselective synthesis of substituted tert-butyl piperidine derivatives . Furthermore, the presence of reactive functional groups such as hydroxy and amino groups enables the formation of Schiff base compounds through coupling with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The bulky tert-butyl group can hinder close molecular packing, affecting properties such as solubility and melting point . Additionally, the presence of hydroxy and amino groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which can impact the compound's boiling point, stability, and reactivity . Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds and provide insights into their physical and chemical properties .
Scientific Research Applications
Synthesis and Derivatives
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and its derivatives find applications in various synthetic processes. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives have been synthesized and are used in reactions with L-selectride, leading to quantitative yields of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015). Additionally, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is synthesized as a scaffold for substituted piperidines, where the terminal alkyne is converted into 1,2,3-triazoles (Harmsen et al., 2011).
Intermediate in Drug Synthesis
This compound also serves as an important intermediate in drug synthesis. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011). Furthermore, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, is an intermediate in the production of crizotinib (Kong et al., 2016).
Molecular and Crystal Structure Studies
Studies on the molecular and crystal structure of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate derivatives have been conducted. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives was explored, revealing interesting interactions in the chair form of these compounds (Cygler et al., 1980).
Application in Catalytic Processes
Derivatives of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate are used in catalytic processes. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied for their molecular packing and hydrogen bonding, impacting their applications in catalysis (Didierjean et al., 2004).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCDAFPRBDRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633589 | |
Record name | tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
392331-66-7 | |
Record name | tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 392331-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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